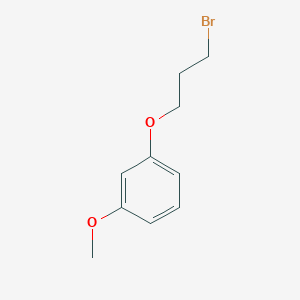

1-(3-Bromopropoxy)-3-methoxybenzene

Description

Contextual Significance within Organic Synthesis

Aryl alkyl ethers, such as 1-(3-Bromopropoxy)-3-methoxybenzene, are pivotal in the creation of numerous organic compounds. fiveable.me They are integral to the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. acs.org The Williamson ether synthesis is a classic and widely employed method for preparing these ethers, involving the reaction of a phenoxide with an alkyl halide. rsc.org More modern approaches include copper-catalyzed and palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scopes. organic-chemistry.orgorganic-chemistry.org

The specific structure of this compound, featuring a bromoalkoxy chain attached to a methoxy-substituted benzene (B151609) ring, makes it a versatile intermediate. The bromine atom can be displaced in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups. fiveable.me This dual reactivity is highly advantageous in the multi-step synthesis of complex target molecules.

Molecular Architecture and Functional Group Analysis of Aryl Alkyl Ethers

The molecular structure of this compound consists of a benzene ring substituted with a methoxy (B1213986) group (-OCH3) and a 3-bromopropoxy group (-O(CH2)3Br). This arrangement of atoms and functional groups dictates its chemical behavior and physical properties.

Functional Groups:

Aryl Ether: The oxygen atom connecting the benzene ring to the propoxy chain is an aryl ether linkage. This group is generally stable but can be cleaved under harsh conditions. The ether oxygen influences the electronic properties of the aromatic ring.

Alkyl Halide: The bromo- substituent on the propyl chain is a primary alkyl halide. This is a key reactive site, making the compound susceptible to nucleophilic attack and a good substrate for Williamson ether synthesis and other coupling reactions.

Methoxy Group: The methoxy group is an electron-donating group attached to the aromatic ring. It activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. The methoxy group is a common feature in many natural products and approved drugs, contributing to binding affinity and favorable physicochemical properties. nih.gov

The interplay of these functional groups within the molecular framework of this compound provides a platform for diverse chemical modifications, underscoring its importance in synthetic organic chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 3245-40-7 |

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 245.12 g/mol |

| Purity | 95% |

| InChI Key | KWEIDOLHJXLAKX-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from sigmaaldrich.com.

Related Compounds

The study of this compound is often contextualized by comparing its properties and reactivity to similar molecules. The following table lists some related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-3-methoxybenzene | 2398-37-0 | C7H7BrO | 187.03 |

| 1-(3-Bromopropyl)-4-methoxybenzene | 57293-19-3 | C10H13BrO | 229.11 |

| 1-(3-Bromopropoxy)-3-(methoxymethyl)benzene | Not Available | C11H15BrO2 | 259.14 |

| 1-(2-Bromopropoxy)-3-methoxybenzene | 85300-43-2 | C10H13BrO2 | 245.113 |

| 1-Bromo-3-fluoro-2-methoxybenzene | 845829-94-9 | C7H6BrFO | 205.02 |

Table 2: A selection of compounds related to this compound. Data sourced from chemeo.comsigmaaldrich.comnih.govchemsrc.combldpharm.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIDOLHJXLAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449745 | |

| Record name | 1-(3-BROMOPROPOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-40-7 | |

| Record name | 1-(3-Bromopropoxy)-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-BROMOPROPOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 3 Methoxybenzene

Etherification Approaches

The cornerstone of synthesizing 1-(3-Bromopropoxy)-3-methoxybenzene often lies in the formation of the ether bond, typically through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a suitable alkyl halide.

Alkylation of Phenolic Precursors (e.g., Guaiacol (B22219) or Resorcinol (B1680541) Monomethyl Ether Derivatives)

The selection of the phenolic precursor is a critical aspect of the synthetic design. Common starting materials include 3-methoxyphenol (B1666288) (resorcinol monomethyl ether) and guaiacol (2-methoxyphenol).

The reaction of 3-methoxyphenol with an appropriate three-carbon electrophile containing a bromine atom is a direct route to the target compound. The phenolic hydroxyl group of 3-methoxyphenol is first deprotonated by a base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the bromo-functionalized chain.

While direct alkylation of guaiacol is also a possibility, the presence of the hydroxyl group ortho to the methoxy (B1213986) group can influence the reaction's regioselectivity. However, under controlled conditions, guaiacol can serve as a viable precursor. The synthesis of 3-methoxyphenol itself can be achieved from resorcinol by methylation. numberanalytics.com

Reaction Conditions and Optimization Strategies (e.g., Solvent Effects, Base Selection)

The success of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the potential use of catalysts are all crucial factors that can be optimized to maximize the yield of this compound and minimize the formation of byproducts.

Base Selection: A variety of bases can be employed to deprotonate the phenolic precursor. Common choices include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), carbonates (e.g., potassium carbonate), and stronger bases like sodium hydride (NaH). The strength of the base can influence the reaction rate and the potential for side reactions.

Solvent Effects: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred as they can accelerate the rate of S(_N)2 reactions. numberanalytics.com

Temperature: The reaction temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. Therefore, the temperature is often carefully controlled to achieve a balance between reaction speed and selectivity.

The following table provides a summary of typical reaction conditions for the Williamson ether synthesis.

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Methoxyphenol | 1,3-Dibromopropane (B121459) | K₂CO₃ | Acetone | Reflux | Good |

| 4-Bromophenol | 1-Bromobutane | KOH | Water/Diethyl Ether | Reflux | Moderate |

| Phenol (B47542) | Alkyl Halide | NaH | DMF | Room Temp - 100 | High |

This table presents generalized conditions and yields based on typical Williamson ether syntheses. Specific yields for this compound may vary.

Strategies for Bromoalkoxy Chain Introduction

The three-carbon chain with a terminal bromine atom can be introduced in one or two steps.

Utilization of 1,3-Dihaloalkanes (e.g., 1,3-Dibromopropane)

A straightforward and common strategy involves the direct reaction of the deprotonated phenolic precursor with 1,3-dibromopropane. In this one-step process, one of the bromine atoms acts as the leaving group in the S(_N)2 reaction with the phenoxide, while the other remains intact on the propyl chain. To favor mono-alkylation and prevent the formation of a bis-ether byproduct, an excess of the dihaloalkane is often used.

Bromination Reactions on Alkoxy Chains

An alternative, two-step approach involves first introducing a hydroxypropoxy group, followed by the conversion of the terminal hydroxyl group into a bromide. This can be achieved by reacting the phenolic precursor with a molecule like 3-bromopropan-1-ol, where the hydroxyl group is protected or the reaction conditions are controlled to favor alkylation at the bromine-bearing carbon.

More commonly, the phenol is first reacted with a molecule containing a terminal alkene, such as allyl bromide, followed by hydrobromination of the double bond. Alternatively, the phenol can be reacted with a molecule containing a terminal alcohol, like 3-chloropropan-1-ol, followed by halogen exchange or conversion of the alcohol to a bromide.

The conversion of a terminal alcohol to an alkyl bromide can be accomplished using various reagents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. researchgate.net

Advanced Synthetic Techniques

Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous base and an organic solvent containing the phenolic precursor. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. orgchemres.orgsid.irresearchgate.net This can lead to faster reactions and milder conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. Microwave energy provides rapid and uniform heating of the reaction mixture, which can lead to increased reaction rates and sometimes improved yields. This green chemistry approach is becoming increasingly popular for reactions like the Williamson ether synthesis.

Continuous Flow Processes for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production often necessitates the development of scalable and efficient methodologies. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of compounds like this compound. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control, leading to higher consistency and purity of the final product.

The synthesis of this compound via the Williamson ether synthesis is well-suited for adaptation to a continuous flow process. In a typical setup, a stream of 3-methoxyphenol dissolved in a suitable solvent with a base would be mixed with a stream of 1,3-dibromopropane in a reactor coil. The reaction mixture would then flow through a heated zone to facilitate the reaction, followed by in-line purification steps to remove byproducts and unreacted starting materials.

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles have been successfully applied to similar etherification reactions. For instance, the use of microwave-assisted continuous flow reactors has been shown to significantly reduce reaction times for Williamson ether syntheses from hours to minutes. wikipedia.org This rapid heating, combined with the precise control of reaction parameters offered by flow systems, can lead to increased yields and reduced formation of impurities. wikipedia.org

Table 1: Comparison of Batch vs. Continuous Flow Williamson Ether Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes to Hours |

| Heat Transfer | Inefficient, potential for local hot spots | Highly efficient |

| Mass Transfer | Limited by stirring speed | Excellent due to small reactor dimensions |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time |

| Scalability | Difficult, requires larger reactors | Easier, by extending operation time |

| Product Consistency | Can vary between batches | High consistency |

The implementation of a continuous flow process for the synthesis of this compound would involve the careful optimization of several parameters, including solvent, base, temperature, and residence time. The choice of base is critical; strong bases like sodium hydride are often used to deprotonate the phenol. youtube.com The solvent should be able to dissolve both the ionic phenoxide and the organic alkyl halide.

Chemo- and Regioselective Synthesis

The synthesis of this compound from 3-methoxyphenol and 1,3-dibromopropane presents a key challenge in terms of chemo- and regioselectivity. The desired reaction is the mono-alkylation of the phenolic oxygen. However, several side reactions can occur, leading to a mixture of products.

The primary challenge is to control the chemoselectivity to favor the formation of the mono-ether over the di-substituted product, 1,3-bis(3-methoxyphenoxy)propane. Since 1,3-dibromopropane has two reactive sites, the initially formed this compound can react with another molecule of 3-methoxyphenoxide. To favor the mono-alkylation product, an excess of the dihaloalkane is typically used. By controlling the stoichiometry and slowly adding the phenoxide to the dihaloalkane, the concentration of the phenoxide is kept low, thus minimizing the second substitution reaction.

Another aspect of selectivity is regioselectivity. The 3-methoxyphenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (specifically at the ortho and para positions to the hydroxyl group). While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can occur under certain conditions, leading to the formation of C-alkylated phenols. nih.gov The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com This mechanism is favored for primary alkyl halides like 1,3-dibromopropane. masterorganicchemistry.com

Table 2: Factors Influencing Selectivity in the Synthesis of this compound

| Factor | Influence on Selectivity | Desired Condition for Mono-O-alkylation |

| Stoichiometry | Controls the ratio of mono- to di-alkylation products. | Excess of 1,3-dibromopropane. |

| Base | Affects the concentration and reactivity of the phenoxide. | A strong base to ensure complete deprotonation of the phenol. |

| Solvent | Influences the O- vs. C-alkylation and the solubility of reactants. | Polar aprotic solvents (e.g., DMF, DMSO) favor O-alkylation. |

| Temperature | Affects reaction rate and can influence side reactions. | Moderate temperatures to control the reaction rate and minimize byproducts. |

| Addition Order | Can control the relative concentrations of reactants. | Slow addition of 3-methoxyphenoxide to an excess of 1,3-dibromopropane. |

By carefully controlling these reaction parameters, the synthesis of this compound can be optimized to achieve high yields and purity of the desired product.

Chemical Reactivity and Transformations of 1 3 Bromopropoxy 3 Methoxybenzene

Nucleophilic Substitution Reactions

The primary carbon atom attached to the bromine in 1-(3-bromopropoxy)-3-methoxybenzene is highly susceptible to backside attack by nucleophiles, proceeding through a classic SN2 mechanism. This concerted process involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the carbon-bromine bond, resulting in an inversion of stereochemistry if the carbon were chiral. The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

SN2 Reactivity at the Primary Bromine Center

The aliphatic bromine atom is the principal site of reactivity in this compound for the reactions discussed in this section. Its position on a primary carbon atom minimizes steric hindrance, making it an ideal substrate for SN2 reactions.

Nitrogen-containing nucleophiles readily displace the bromide to form new carbon-nitrogen bonds, leading to the synthesis of various amines and related compounds. For instance, reaction with ammonia or primary amines can yield the corresponding primary or secondary amines. A common challenge in using simple amines is the potential for overalkylation, where the initially formed amine acts as a nucleophile and reacts further with the starting alkyl halide. To circumvent this, methods like the Gabriel synthesis, using phthalimide as an ammonia surrogate, or the use of azide (B81097) followed by reduction, provide a cleaner route to primary amines.

A representative reaction is the synthesis of N-(3-(3-methoxyphenoxy)propyl)acetamide, where the bromine is first displaced by an azide ion, followed by reduction and acetylation.

| Reactant | Nucleophile | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN3) | 1-(3-azidopropoxy)-3-methoxybenzene | DMF, Heat | High |

| 1-(3-azidopropoxy)-3-methoxybenzene | H2, Pd/C | 3-(3-methoxyphenoxy)propan-1-amine | Methanol | Quantitative |

| 3-(3-methoxyphenoxy)propan-1-amine | Acetic Anhydride | N-(3-(3-methoxyphenoxy)propyl)acetamide | Pyridine | Good |

The Williamson ether synthesis is a classic and highly effective method for forming ether linkages by reacting an alkyl halide with an alkoxide. This compound serves as an excellent substrate for this reaction. Treatment with sodium hydroxide can lead to the corresponding alcohol, 3-(3-methoxyphenoxy)propan-1-ol, although elimination reactions can sometimes compete under strongly basic conditions. The use of alkoxides, such as sodium methoxide or sodium phenoxide, in a suitable polar aprotic solvent like THF or DMF, efficiently yields the corresponding ethers.

| Reactant | Nucleophile | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | 3-(3-methoxyphenoxy)propan-1-ol | Aqueous, Heat | Moderate |

| This compound | Sodium Methoxide (NaOCH3) | 1-methoxy-3-(3-methoxypropoxy)benzene | Methanol, Reflux | High |

| This compound | Sodium Phenoxide (NaOPh) | 1-methoxy-3-(3-phenoxypropoxy)benzene | DMF, Heat | High |

Analogous to the Williamson ether synthesis, thioethers can be readily prepared by reacting this compound with thiolates. Thiolates, being excellent nucleophiles, efficiently displace the bromide to form a carbon-sulfur bond. A common method involves the use of a thiol in the presence of a base to generate the thiolate in situ, or the use of a pre-formed salt such as sodium thiomethoxide. Another useful transformation involves the reaction with sodium thioacetate to form a thioacetate, which can then be hydrolyzed to the corresponding thiol.

| Reactant | Nucleophile | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Sodium Thiomethoxide (NaSCH3) | 1-methoxy-3-(3-(methylthio)propoxy)benzene | Ethanol, Reflux | High |

| This compound | Sodium Thioacetate (NaSAc) | S-(3-(3-methoxyphenoxy)propyl) ethanethioate | Acetone (B3395972), Reflux | Good |

The Finkelstein reaction provides an efficient method for converting alkyl bromides to alkyl iodides. This equilibrium reaction is driven to completion by taking advantage of the differential solubility of sodium halides in acetone. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of solution and shift the equilibrium towards the formation of the alkyl iodide. This transformation is particularly useful as alkyl iodides are generally more reactive than alkyl bromides in subsequent nucleophilic substitution reactions.

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Sodium Iodide (NaI) | 1-(3-Iodopropoxy)-3-methoxybenzene | Acetone, Reflux | High |

Impact of Aromatic Substituents on Aliphatic Reactivity

The substituents on the benzene (B151609) ring, namely the methoxy (B1213986) group and the bromopropoxy group, can exert a modest electronic influence on the reactivity of the aliphatic bromine center. The methoxy group is generally considered an electron-donating group through resonance, which can slightly increase the electron density on the benzene ring. However, its effect on the remote aliphatic chain is primarily inductive. The oxygen atom of the ether linkage in the bromopropoxy group is electron-withdrawing.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the precise formation of C-C bonds. For a primary alkyl bromide such as that in this compound, these reactions typically involve an organometallic nucleophile and a transition metal catalyst. The nature of the catalyst and the organometallic partner dictates the type and scope of the reaction.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are among the most widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. asianpubs.org The general catalytic cycle for the cross-coupling of an alkyl bromide (R-Br) with an organometallic reagent (R'-M) typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com First, the palladium(0) catalyst oxidatively adds to the alkyl bromide to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organometallic reagent replaces the bromide on the palladium center. Finally, reductive elimination yields the coupled product (R-R') and regenerates the palladium(0) catalyst. youtube.com

Suzuki-Miyaura Cross-Coupling (e.g., with Boronic Acids/Esters)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. youtube.comrsc.org It is one of the most versatile C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of many organoboron reagents. arkat-usa.org The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. rsc.org

| Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 85 | Illustrative |

| Pd₂(dba)₃ / XPhos | 4-Tolylboronic acid | Cs₂CO₃ | Dioxane | 90 | 92 | Illustrative |

| Pd(PPh₃)₄ | Naphthalene-2-boronic acid | Na₂CO₃ | DMF | 80 | 78 | Illustrative |

This table presents illustrative examples of Suzuki-Miyaura reactions with primary alkyl bromides to demonstrate typical reaction conditions, as specific data for this compound was not found.

Stille Cross-Coupling (e.g., with Organotin Reagents)

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Detailed research findings on the Stille coupling of this compound are scarce. However, the reaction is generally effective for primary alkyl bromides. A typical procedure would involve a palladium catalyst and an organotin reagent in a non-polar solvent.

This table provides representative examples of Stille coupling reactions involving primary alkyl bromides to illustrate general conditions, as specific data for this compound was not found.

Nickel and Cobalt-Catalyzed Coupling Reactions

Nickel and cobalt catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, often offering unique reactivity and being more cost-effective. scispace.comnih.gov These first-row transition metals can participate in different catalytic cycles, sometimes involving radical pathways, which can be advantageous for the coupling of alkyl halides. scispace.com

Alkyl Bromide Borylation (e.g., Cobalt(I)-catalyzed borylation)

Cobalt-catalyzed borylation reactions have been developed for the conversion of organic halides into valuable boronate esters. nih.gov These products can then be used in subsequent reactions, such as the Suzuki-Miyaura coupling. While cobalt-catalyzed C-H borylation is well-documented, the direct borylation of alkyl halides is also an area of active research. The mechanism may involve oxidative addition of the alkyl halide to a low-valent cobalt species, followed by reaction with a boron source.

Specific studies on the cobalt-catalyzed borylation of this compound are not prevalent in the literature. However, general methods for the borylation of alkyl bromides have been established.

| Cobalt Precatalyst | Boron Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CoBr₂ | Bis(pinacolato)diboron | Xantphos | Toluene | 80 | 75 | Illustrative researchgate.net |

| Co(acac)₂ | Pinacolborane | SIMes | THF | 60 | 80 | Illustrative |

| [Co(salen)] | Bis(catecholato)diboron | None | DMF | 100 | 65 | Illustrative |

This table shows illustrative examples of cobalt-catalyzed borylation of alkyl bromides, as specific data for this compound could not be located.

Radical Cross-Coupling Methodologies

Radical cross-coupling reactions provide an alternative to traditional transition metal-catalyzed pathways for C-C bond formation. These reactions often proceed under milder conditions and can be more tolerant of certain functional groups. chemrxiv.org For an alkyl bromide like this compound, a radical can be generated from the C-Br bond, which then couples with another radical or a suitable coupling partner. u-tokyo.ac.jpresearchgate.net These reactions can be initiated by light (photoredox catalysis) or by a radical initiator. chemrxiv.orgrsc.org Nickel catalysis is also often employed in radical cross-coupling pathways. chemrxiv.org

While the application of radical cross-coupling methodologies to this compound has not been specifically detailed in the available literature, the general principles are applicable to primary alkyl bromides.

| Coupling Partner | Catalyst/Initiator | Conditions | Product Type | Yield (%) | Reference |

| Styrene | Ir(ppy)₃ / NiBr₂·glyme | Blue LED, rt | Alkylated alkene | 70 | Illustrative |

| Acrylonitrile | AIBN | Thermal, 80 °C | Cyanoethylated product | 65 | Illustrative |

| 4-Vinylpyridine | Ru(bpy)₃Cl₂ / NiCl₂·dme | Visible light, rt | Alkylated pyridine | 78 | Illustrative |

This table presents representative examples of radical cross-coupling reactions with primary alkyl bromides to illustrate the general scope and conditions, as specific data for this compound was not found.

Elimination Reactions

The presence of a bromine atom on the propyl chain makes this compound a suitable substrate for elimination reactions, particularly under basic conditions. These reactions involve the removal of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the bromide leaving group, resulting in the formation of a double bond.

The bimolecular elimination (E2) mechanism is a prominent pathway for the conversion of this compound to unsaturated ethers. This reaction is typically promoted by strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), to minimize the competing SN2 substitution reaction. The E2 reaction proceeds in a single, concerted step where the base abstracts a proton from the β-carbon, and the bromide ion is simultaneously expelled, leading to the formation of a π-bond.

The primary product of E2 elimination of this compound is expected to be 1-allyloxy-3-methoxybenzene. The reaction proceeds as follows:

This compound + Base → 1-Allyloxy-3-methoxybenzene + H-Base⁺ + Br⁻

The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Illustrative Conditions for E2 Elimination of Alkyl Halides

| Substrate Analogue | Base | Solvent | Temperature (°C) | Major Product | Yield (%) |

| 1-Bromopropane | Potassium tert-butoxide | tert-Butanol | 70 | Propene | >90 |

| 1-Bromo-3-phenylpropane | Potassium tert-butoxide | DMSO | 25 | Allylbenzene | ~85 |

This table presents typical conditions and outcomes for E2 reactions of similar primary alkyl bromides and is for illustrative purposes.

The E2 reaction is characterized by a strict stereochemical requirement: the β-hydrogen and the leaving group (bromide) must be in an anti-periplanar conformation. This means that the dihedral angle between the C-H and C-Br bonds must be approximately 180° for the elimination to occur efficiently. In the case of an acyclic substrate like this compound, the molecule can readily adopt the necessary conformation through bond rotation. As there are no stereocenters in the propyl chain, the resulting unsaturated ether, 1-allyloxy-3-methoxybenzene, does not present issues of E/Z isomerism.

Functional Group Modifications of the Methoxy Moiety

The methoxy group (-OCH₃) on the benzene ring is a relatively stable ether linkage. However, it can undergo specific transformations under appropriate conditions, primarily involving cleavage of the methyl-oxygen bond or oxidation.

The cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common and important transformation. Strong acids, particularly Lewis acids, are typically employed for this purpose.

One of the most effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) . The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis of the resulting borate ester yields the phenol.

Ar-OCH₃ + BBr₃ → Ar-OH

Another classical method for ether cleavage is the use of strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the methyl group.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Limitations |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Readily available, cost-effective | Harsh conditions, potential for side reactions |

| Hydriodic acid (HI) | Acetic acid or neat, reflux | Highly effective | Less commonly used than HBr |

Direct oxidation of the methoxy group to a carbonyl functionality (aldehyde or carboxylic acid) is a challenging transformation and generally not a synthetically useful route for compounds like this compound. The aromatic ring itself is susceptible to oxidation under harsh conditions, often leading to complex mixtures of products or ring degradation. Methoxy-substituted benzenes can be oxidized to quinones under specific conditions, but this typically involves the aromatic ring rather than the methyl group of the ether.

Reactions of the Aromatic Ring

The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and bromopropoxy groups. Both are ortho-, para-directing substituents.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the activating groups. The methoxy group is a stronger activating group than the bromopropoxy group. Therefore, the primary sites of substitution will be ortho and para to the methoxy group (positions 2, 4, and 6). Position 3 is occupied by the bromopropoxy group. Steric hindrance from the bromopropoxy group might influence the regioselectivity, potentially favoring substitution at the para position (position 4) and the less sterically hindered ortho position (position 2).

Table 3: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 1-(3-Bromopropoxy)-3-methoxy-4-nitrobenzene and 1-(3-Bromopropoxy)-3-methoxy-2-nitrobenzene |

| Bromination (Br₂/FeBr₃) | 1-(3-Bromopropoxy)-4-bromo-3-methoxybenzene and 1-(3-Bromopropoxy)-2-bromo-3-methoxybenzene |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-1-(3-bromopropoxy)-3-methoxybenzene |

Nucleophilic aromatic substitution, on the other hand, is generally difficult on an electron-rich aromatic ring unless there are strong electron-withdrawing groups present. Therefore, direct displacement of a hydrogen or the methoxy group by a nucleophile is not a feasible reaction pathway under normal conditions.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism involves an initial attack by the electron-rich aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton from the site of substitution.

The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of this compound, the aromatic ring is substituted with two alkoxy groups: a methoxy group (-OCH₃) and a 3-bromopropoxy group (-O(CH₂)₃Br). Both groups possess an oxygen atom with lone pairs of electrons directly attached to the ring. These lone pairs can be donated into the aromatic π-system through resonance, a +R effect. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. Consequently, both the methoxy and 3-bromopropoxy groups are considered activating substituents.

Furthermore, these groups direct incoming electrophiles to specific positions. The resonance stabilization of the carbocation intermediate is most effective when the electrophile adds to the positions ortho or para to the activating group. In this compound, both substituents cooperatively direct substitution to positions 2, 4, and 6. The methoxy group, being a strongly activating group, will strongly favor substitution at its ortho (positions 2 and 4) and para (position 6) locations. Similarly, the 3-bromopropoxy group directs to its ortho (positions 2 and 6) and para (position 4) locations. Therefore, positions 2, 4, and 6 are all electronically activated for electrophilic attack. The final product distribution may also be influenced by steric hindrance, potentially reducing the yield of substitution at the C-2 position, which is situated between the two substituents.

Nitration

The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Research has identified the formation of 1-(3-Bromopropoxy)-3-methoxy-4-nitrobenzene as a product of this reaction. nih.gov This indicates that substitution occurs at the C-4 position, which is para to the 3-bromopropoxy group and ortho to the more strongly activating methoxy group, consistent with the directing effects of these substituents.

Table 1: Nitration of this compound

| Reactant | Reagents | Product | Position of Substitution |

| This compound | HNO₃ / H₂SO₄ | 1-(3-Bromopropoxy)-3-methoxy-4-nitrobenzene | C-4 |

Halogenation

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. This reaction typically requires the halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃), which polarizes the halogen molecule to create a stronger electrophile. Given the activating nature of the two alkoxy groups, the halogenation of this compound is expected to proceed readily. Based on the directing effects, the substitution would be predicted to occur primarily at the highly activated and sterically accessible C-4 and C-6 positions, potentially yielding a mixture of mono-halogenated isomers.

Table 2: Representative Halogenation of this compound

| Reactant | Reagents | Expected Major Products | Position(s) of Substitution |

| This compound | Br₂ / FeBr₃ | 1-Bromo-2-(3-bromopropoxy)-4-methoxybenzene and 1-Bromo-4-(3-bromopropoxy)-2-methoxybenzene | C-6 and C-4 |

Direct Arylation Reactions

Direct arylation reactions represent a powerful and modern approach to the formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. These methods involve the direct functionalization of a C-H bond on an aromatic ring. Palladium-catalyzed direct arylation is a prominent example, typically coupling an aryl halide with an arene C-H bond.

In the context of this compound, this compound can serve as the arene partner in a direct arylation reaction. The reaction would involve coupling with an aryl halide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst, a suitable ligand, and a base. The regioselectivity of such C-H activation reactions on substituted benzenes is often directed by the existing functional groups. For electron-rich systems like 1,3-dialkoxybenzenes, arylation often occurs at the C-H bond positioned ortho to an alkoxy directing group. In this molecule, the most likely positions for direct arylation are C-2, C-4, and C-6. The C-2 position is particularly notable as it is ortho to both alkoxy groups, though steric factors could influence its reactivity compared to the C-4 and C-6 positions.

Table 3: Representative Direct Arylation of this compound

| Arene | Coupling Partner | Catalyst / Ligand | Base | Solvent | Expected Product(s) |

| This compound | Aryl Bromide | Pd(OAc)₂ / Phosphine (B1218219) Ligand | K₂CO₃ | Dioxane | Aryl-substituted derivatives at positions C-2, C-4, and/or C-6 |

Advanced Applications in Chemical Research

Role as a Synthetic Intermediate and Building Block

The inherent reactivity of the bromine atom and the potential for functionalization of the aromatic ring make 1-(3-bromopropoxy)-3-methoxybenzene a valuable tool for synthetic chemists. Its bifunctional nature allows for its use in the stepwise or simultaneous construction of diverse and complex molecular frameworks.

Construction of Complex Organic Scaffolds

The dual reactivity of this compound positions it as a key starting material for the synthesis of intricate organic scaffolds. The bromo- and methoxy- functionalities allow for a range of chemical manipulations. For instance, the bromine atom can be readily displaced by various nucleophiles to introduce new functional groups or to link the benzene (B151609) ring to other molecular fragments.

A significant application of such bromopropoxybenzene derivatives is in the synthesis of chromane (B1220400) frameworks. chemrxiv.orgchemrxiv.org Chromanes, characterized by a benzene ring fused to a dihydropyran ring, are prevalent in many bioactive natural products and pharmaceuticals. The synthesis can be envisioned through an intramolecular cyclization, where the phenolic oxygen, after demethylation of the methoxy (B1213986) group, displaces the bromine atom of the propyl chain. While specific studies on this compound in this context are not widely documented, the general strategy is a cornerstone of heterocyclic chemistry. The reaction of o-hydroxy benzylic alcohols with alkenes, catalyzed by triflimide, represents a convergent approach to chromane synthesis, highlighting the importance of building blocks that can facilitate such annulations. chemrxiv.orgchemrxiv.org

Precursor to Heterocyclic Compounds

The synthesis of heterocyclic compounds is a major focus of organic and medicinal chemistry due to their widespread presence in pharmaceuticals and natural products. Bifunctional molecules like this compound are excellent precursors for creating a variety of heterocyclic systems. nih.gov The interplay between the electrophilic bromopropyl chain and the nucleophilic potential of the methoxy-activated benzene ring (or its corresponding phenol) allows for the construction of various ring systems.

For example, the intramolecular etherification to form a chromane, as mentioned earlier, is a prime example of its utility as a precursor to oxygen-containing heterocycles. chemrxiv.orgchemrxiv.org Furthermore, the bromine atom can be converted to other functional groups, such as an azide (B81097), which can then undergo cycloaddition reactions to form triazoles, another important class of heterocycles. The versatility of this compound allows for its incorporation into more complex synthetic sequences, leading to a diverse array of heterocyclic structures.

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Bifunctional building blocks, often referred to as MiBs (Multicomponent reaction including bifunctional building blocks), play a crucial role in expanding the scope and complexity of molecules accessible through MCRs. nih.govacs.orgresearchgate.net

While direct participation of this compound in a named multicomponent reaction is not extensively reported, its structure is well-suited for such applications. For instance, the aromatic ring could participate as the nucleophilic component in reactions like the Friedel-Crafts alkylation, while the bromo-functionalized side chain could be involved in a subsequent cyclization or a separate transformation. The use of bifunctional electrophile building blocks in MCRs to generate libraries of compounds is a growing area of research, and molecules with the structural motifs of this compound are prime candidates for such synthetic strategies. researchgate.net

Contributions to Material Science

The unique combination of an aromatic ring and a reactive alkyl halide makes this compound and related phenolic compounds interesting candidates for applications in material science. rsc.org These can range from the synthesis of novel polymers to the development of advanced functional materials.

Monomers in Polymer Chemistry

Phenolic compounds are widely used as monomers in the synthesis of various polymers. nih.govscilit.com The polymerization of substituted phenols can lead to materials with interesting properties, such as high thermal stability and antioxidant capabilities. nih.gov The methoxy group in this compound can be demethylated to a phenol (B47542), which can then undergo polymerization.

Development of Advanced Functional Materials

The functionalization of materials to impart specific properties is a key area of material science. Phenolic compounds are known to be useful as building blocks for functional materials. nih.gov The structure of this compound allows for its incorporation into larger systems, such as liquid crystals or organic light-emitting diodes (OLEDs), where the aromatic core and the flexible alkoxy chain can influence the material's properties.

The ability to graft this molecule onto surfaces or into polymer matrices via the bromopropyl group opens up possibilities for creating functional surfaces with tailored properties. For example, the methoxy-substituted phenyl group could impart specific electronic or recognition properties to a material. The synthesis of di- and poly-substituted phenols via cyclo-condensation reactions highlights the ongoing efforts to create complex phenolic structures for various applications, a field where derivatives of this compound could find use. researchgate.net

In-depth Analysis of this compound Reveals Limited Computational and Mechanistic Data

Despite its utility as a chemical intermediate, a comprehensive review of scientific literature reveals a significant gap in the computational and mechanistic understanding of this compound. While the compound is commercially available and utilized in synthetic chemistry, detailed theoretical investigations into its reaction pathways, quantum chemical properties, and the spectroscopic elucidation of its mechanisms are notably absent from publicly accessible research.

The specific structure of this compound, featuring a bromoalkoxy chain attached to a methoxy-substituted benzene ring, presents several avenues for theoretical exploration. However, dedicated studies on this particular molecule are not found in the current body of scientific literature. This report summarizes the state of knowledge by drawing parallels with computational studies on related structures, thereby highlighting the areas where further research is critically needed.

Computational and Mechanistic Investigations

Spectroscopic Techniques in Mechanistic Elucidation

Real-time NMR Monitoring of Reactions

No specific studies utilizing real-time NMR monitoring for reactions involving this compound have been found in a review of scientific literature. This technique is a powerful method for tracking the progress of chemical reactions in real-time, providing quantitative data on the concentration of reactants, products, and any observable intermediates. The lack of such data for this compound means that detailed kinetic profiles and mechanistic insights that could be gained from this technique are currently unavailable.

In-situ IR Spectroscopy for Reaction Progress Analysis

Similarly, a thorough search of scientific databases did not yield any studies that have employed in-situ IR spectroscopy to analyze the progress of reactions involving this compound. In-situ IR spectroscopy allows for the continuous monitoring of changes in the vibrational modes of molecules within a reaction mixture, offering a direct window into the transformation of functional groups. Without such studies, the understanding of the reaction dynamics of this compound from an infrared spectroscopic perspective remains unexplored.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysis

The parent molecule, 1-(3-bromopropoxy)-3-methoxybenzene, is achiral. However, it serves as an excellent scaffold for the synthesis of complex chiral molecules, which are of paramount importance in medicinal chemistry and materials science. The development of methods for asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral compound. acs.orgresearchgate.net Future research could focus on creating chiral derivatives of this compound through catalytic asymmetric reactions.

One potential strategy involves the enantioselective functionalization of the propyl chain. For instance, a synthetic precursor containing a double bond within the three-carbon linker could undergo asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like TangPhos or BINAP, to install a stereocenter. nih.govyoutube.com Alternatively, organocatalytic approaches, which use small chiral organic molecules, could be developed. rsc.org Chiral Brønsted acids or N-heterocyclic carbenes (NHCs) have shown remarkable success in a variety of asymmetric transformations, including the synthesis of chiral ethers and the formation of quaternary carbon stereocenters. acs.orgrsc.orgnih.gov A research avenue could explore the desymmetrization of a prochiral derivative of the title compound to generate Si-stereogenic silyl (B83357) ethers. acs.org

These approaches would yield enantiomerically enriched building blocks, expanding the utility of the this compound framework for the synthesis of complex, biologically active target molecules.

| Proposed Reaction | Catalyst Type | Potential Chiral Catalyst/System | Expected Outcome |

| Asymmetric hydrogenation of an unsaturated precursor | Transition Metal Catalysis | Rhodium-DIPAMP, Ruthenium-BINAP, Rh/TangPhos nih.govyoutube.com | Chiral saturated propoxy chain |

| Asymmetric dearomatization | Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) nih.gov | Fused polycyclic enones with quaternary stereocenters |

| Asymmetric acetalization | N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC precursors | Chiral aryloxyphthalides from derivatives |

| Desymmetrizing silyl ether formation | Organocatalysis | Imidodiphosphorimidate (IDPi) catalysts acs.org | Tertiary silyl ethers with silicon-centered chirality |

Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly moving towards sustainable methods that operate under mild conditions. Photoredox and electrocatalytic reactions, which use light or electricity to drive chemical transformations, are at the forefront of this movement. nih.gov These techniques could unlock novel reactivity for this compound.

The aryl ether C–O bond, while generally stable, can be cleaved under photocatalytic conditions. nih.gov Research has demonstrated that visible-light-induced photocatalysis can reductively cleave alkyl aryl ether C–O bonds to yield the corresponding phenols. semanticscholar.org Applying this to this compound could provide a mild and selective method for deprotection to generate 3-methoxyphenol (B1666288). Similarly, vanadium-based catalysts have been shown to cleave C-O bonds in lignin (B12514952) model compounds, suggesting another potential catalytic route. frontiersin.orgresearchgate.net

The C(sp³)–Br bond also presents an opportunity for selective activation. Photocatalysis can facilitate halogen atom transfer (XAT) to generate carbon-centered radicals from alkyl bromides, which can then participate in a variety of coupling reactions. researchgate.net Recent work has even demonstrated chromoselective C-X bond activation, where different wavelengths of light can be used to selectively cleave C-I versus C-Br bonds. bohrium.comarizona.edunih.gov Future studies could explore the selective photocatalytic activation of the C-Br bond in this compound, allowing for its functionalization via radical-mediated processes while leaving the aryl ether bond intact.

| Proposed Transformation | Catalytic Method | Key Reagents/Conditions | Potential Product |

| Aryl Ether C–O Bond Cleavage | Photocatalysis | Visible light, organic photocatalyst (e.g., carbazole) | 3-Methoxyphenol |

| Aryl Ether C–O Bond Cleavage | Metal Catalysis | Vanadium catalyst, heat frontiersin.orgresearchgate.net | 3-Methoxycatechol, Pyrogallol |

| C–Br Bond Activation/Functionalization | Photocatalysis (XAT) | Visible/Blue light, photoredox catalyst (e.g., helicenium) arizona.edunih.gov | Functionalized derivatives via radical coupling |

| C–Br Bond Activation | Electrocatalysis | Electrode, electrolyte, applied potential | Defunctionalized or coupled products |

Bio-orthogonal Chemistry Applications (e.g., Click Chemistry Precursors)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example and a powerful tool for bioconjugation, drug delivery, and cellular imaging. nih.govnih.govyoutube.com

The terminal bromide of this compound makes it an ideal precursor for entry into this field. A straightforward nucleophilic substitution reaction with sodium azide (B81097) can convert the alkyl bromide into an alkyl azide, transforming the compound into a bio-orthogonal handle. This new molecule, 1-(3-azidopropoxy)-3-methoxybenzene , is primed for click chemistry.

This azide-functionalized derivative could be "clicked" onto alkyne-tagged biomolecules—such as proteins, lipids, or glycans—that have been metabolically labeled within living cells. nih.govmedchemexpress.com This would attach the methoxyphenyl group as a probe or tag. Conversely, the azide could be incorporated into a larger molecule (e.g., a drug or fluorophore) and clicked onto an alkyne-modified version of the title compound. The resulting 1,2,3-triazole linkage is exceptionally stable, making this a robust method for creating complex molecular architectures. nih.govmdpi.com This unexplored avenue could position derivatives of this compound as valuable tools in chemical biology and medicinal chemistry. researchgate.net

| Proposed Step | Reaction Type | Key Reagents | Intermediate/Product | Potential Application |

| 1. Synthesis of Precursor | Nucleophilic Substitution | Sodium Azide (NaN₃) | 1-(3-azidopropoxy)-3-methoxybenzene | Click chemistry handle |

| 2. Conjugation | Click Chemistry (CuAAC) | Alkyne-tagged biomolecule, Cu(I) catalyst | Triazole-linked bioconjugate | Labeling, tracking, and targeting biomolecules nih.gov |

| 2. Conjugation | Click Chemistry (SPAAC) | Strain-promoted alkyne (e.g., DBCO, BCN) | Triazole-linked bioconjugate | In vivo conjugation without a toxic copper catalyst medchemexpress.com |

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) revolutionized peptide synthesis and has since been adapted for the creation of small-molecule libraries for drug discovery. techniques-ingenieur.fr The core principle involves anchoring a starting material to an insoluble polymer resin, performing a series of reactions, and then cleaving the final product from the support. This simplifies purification, as excess reagents and byproducts are simply washed away. techniques-ingenieur.frresearchgate.net

The structure of this compound is well-suited for adaptation to solid-phase methodologies. Two general strategies could be envisioned for creating libraries of related aryl alkyl ethers.

Phenol-on-Resin Approach: A resin functionalized with phenolic groups (e.g., Wang resin) could be deprotonated and reacted with 1,3-dibromopropane (B121459) to attach a 3-bromopropoxy linker to the solid support. This resin-bound alkyl bromide could then be reacted with a diverse library of nucleophiles to generate a multitude of products after cleavage from the resin.

Ether Formation on Resin: Alternatively, a phenol (B47542) such as 3-methoxyphenol could be immobilized on a resin. This resin-bound phenol could then undergo etherification with a library of alkyl halides. Established methods for aryl ether synthesis, such as the Ullmann condensation (using a copper catalyst) or the Mitsunobu reaction (using triphenylphosphine (B44618) and an azodicarboxylate like DEAD), have been successfully adapted for the solid phase. acs.orgepa.govnih.govwikipedia.org These methods are particularly valuable as they offer different reaction conditions and substrate scopes. nih.govacs.org The Ullmann condensation, for instance, avoids the stereochemical inversion characteristic of the Mitsunobu reaction. acs.orgwikipedia.org

Employing these solid-phase strategies would enable the rapid, parallel synthesis of a large library of analogs based on the this compound scaffold for high-throughput screening in drug discovery and materials science.

| Solid-Phase Strategy | Key Reaction | Immobilized Component | Solution-Phase Reagents |

| Library Synthesis via Alkylation | Nucleophilic Substitution | Resin-bound 3-bromopropoxy ether | Library of diverse nucleophiles |

| Library Synthesis via Etherification | Ullmann Condensation acs.orgwikipedia.org | Resin-bound 3-methoxyphenol | Library of alkyl halides, Cu(I) catalyst |

| Library Synthesis via Etherification | Mitsunobu Reaction epa.govwikipedia.orgorganic-chemistry.org | Resin-bound 3-methoxyphenol | Library of alcohols, PPh₃, DEAD/DIAD |

Q & A

Basic: What are the key synthetic routes for preparing 1-(3-Bromopropoxy)-3-methoxybenzene, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Williamson ether synthesis. A validated approach involves reacting 3-methoxyphenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 8 hours under nitrogen) to form the ether linkage . Purification steps include extraction with dichloromethane, acid washing, and solvent concentration. Reaction optimization may focus on:

- Catalyst selection : Cuprous iodide enhances coupling efficiency in aromatic ether formation .

- Solvent choice : Polar aprotic solvents like DMF improve reaction rates.

- Temperature control : Prolonged heating (e.g., 150°C) ensures complete substitution.

Basic: How is this compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.6–4.2 ppm for OCH₂ and BrCH₂ protons) confirm the propoxy chain and methoxy group positioning .

- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 261.04 for C₁₀H₁₁BrO₂⁺).

- Chromatography : HPLC or GC-MS monitors purity (>95% by area normalization) .

Advanced: What strategies resolve contradictions in reported reactivity or spectroscopic data for brominated aryl ethers?

Discrepancies in reactivity or spectral data (e.g., conflicting NMR shifts) require:

- Reproducibility checks : Validate experimental conditions (solvent, temperature, concentration) across labs .

- Computational modeling : DFT calculations predict NMR chemical shifts to compare with empirical data .

- Cross-validation : Use multiple techniques (e.g., IR, X-ray crystallography) to confirm structural assignments .

Advanced: How is this compound utilized in drug discovery, particularly in targeting epigenetic enzymes?

This compound serves as a precursor in synthesizing inhibitors for enzymes like PRMT6 (protein arginine methyltransferase 6). For example:

- Derivatization : The bromopropoxy chain allows functionalization via Suzuki coupling to introduce bioactive moieties .

- Mechanistic studies : IC₅₀ values (e.g., 10 nM for PRMT6 inhibition) are determined using enzymatic assays and crystallography .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate halogenated waste and consult certified disposal services .

Advanced: How does the electronic environment of the methoxy group influence the reactivity of brominated aryl ethers?

The methoxy group’s electron-donating effect activates the aromatic ring toward electrophilic substitution. This impacts:

- Reaction regioselectivity : Para/ortho-directing effects guide functionalization at specific positions .

- Stability : Resonance stabilization reduces susceptibility to hydrolysis compared to non-substituted analogs.

- Suzuki coupling : Electron-rich aryl bromides exhibit faster cross-coupling rates with boronic acids .

Basic: What are the storage requirements for this compound to ensure long-term stability?

- Conditions : Store in airtight containers under dry, inert atmospheres (N₂ or Ar) at room temperature .

- Light sensitivity : Protect from UV exposure to prevent degradation.

- Shelf life : Monitor via periodic NMR or HPLC to detect decomposition (e.g., bromide displacement).

Advanced: How can computational tools predict the environmental impact or toxicity of brominated ethers?

- QSAR models : Estimate log Kₒw (e.g., 3.7 for 3-bromochlorobenzene) to assess bioaccumulation potential .

- PBT/vPvB screening : Evaluate persistence, bioaccumulation, and toxicity using REACH criteria .

- Ecotoxicity assays : Use in silico platforms like EPA EPI Suite to predict aquatic toxicity .

Advanced: What methodologies validate the regioselectivity of nucleophilic substitutions in bromopropoxy-substituted aromatics?

- Kinetic isotope effects : Compare reaction rates using deuterated analogs.

- Competition experiments : Compete substrates with varying leaving groups (e.g., Br vs. Cl) under identical conditions .

- Crystallographic analysis : Resolve transition-state geometries in enzyme-inhibitor complexes .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.